2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that features a bromophenoxy group and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Formation of the bromophenoxy intermediate: This can be achieved by reacting 3-bromophenol with an appropriate acylating agent.
Introduction of the triazole ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and other suitable reagents.
Coupling of intermediates: The final step involves coupling the bromophenoxy intermediate with the triazole intermediate under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide: Similar structure but with the bromine atom in a different position.
2-(3-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide: Similar structure but with the triazole ring in a different position.
Uniqueness
The uniqueness of 2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-2-1-3-8(4-7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHRVVBCZHMXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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